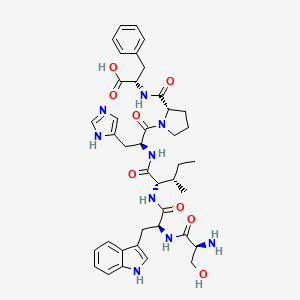![molecular formula C19H8N4 B12557031 2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile CAS No. 146677-89-6](/img/structure/B12557031.png)
2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions, including temperature and pressure, to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile has several scientific research applications:
Photopolymerization: This compound is used as a photoinitiator in the free radical polymerization of acrylates, which is essential for 3D printing and the fabrication of photocomposites.
Materials Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Chemistry: It is used in various chemical reactions to study reaction mechanisms and the formation of complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization (hydrogen shifts, ring closures) and termination via atomic hydrogen elimination accompanied by aromatization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
Uniqueness
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is unique due to its specific structure, which allows it to act as an efficient photoinitiator in photopolymerization processes. Its ability to form stable van-der-Waals complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
146677-89-6 |
|---|---|
Molekularformel |
C19H8N4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-[3-(dicyanomethylidene)cyclopenta[b]naphthalen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H8N4/c20-8-14(9-21)16-7-17(15(10-22)11-23)19-6-13-4-2-1-3-12(13)5-18(16)19/h1-6H,7H2 |
InChI-Schlüssel |
GUNJQPGBEFINGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



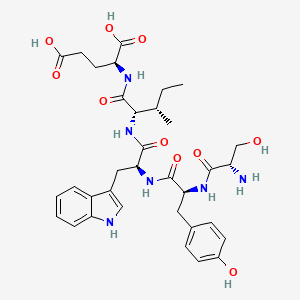

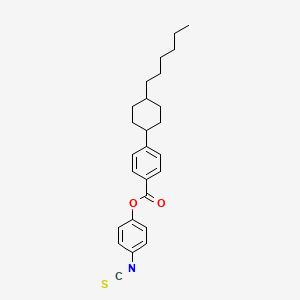
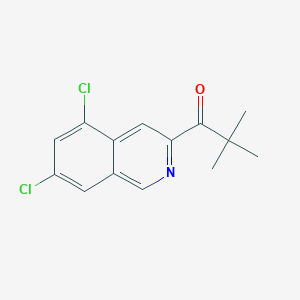
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
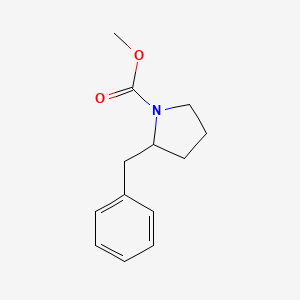
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
